molecular formula C13H19FN2 B7861512 N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine

N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7861512
M. Wt: 222.30 g/mol
InChI Key: IOCKUGRXVRTJMR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group and a benzyl moiety. The benzyl group is further substituted with a fluorine atom at the para position and a methyl group at the meta position relative to the amine linkage. This structural motif is common in medicinal chemistry, where pyrrolidine derivatives are often explored for their pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability .

The compound’s molecular formula is C₁₃H₁₉FN₂, with a molecular weight of 222.31 g/mol.

Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-7-11(3-4-13(10)14)9-16(2)12-5-6-15-8-12/h3-4,7,12,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKUGRXVRTJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C2CCNC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the 4-Fluoro-3-methylbenzyl Group: This step involves the alkylation of the pyrrolidine ring with 4-fluoro-3-methylbenzyl halides under basic conditions.

    Methylation: The final step is the methylation of the nitrogen atom in the pyrrolidine ring using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the aromatic ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The pyrrolidine ring provides structural rigidity, which is crucial for the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key References
N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine 4-Fluoro, 3-methylbenzyl; N-methylpyrrolidine C₁₃H₁₉FN₂ 222.31
N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine 2-Bromo, 4-fluorobenzyl C₁₂H₁₆BrFN₂ 287.18
N-(3-Chloropyridazin-3-ylmethyl)-N-methylpyrrolidin-3-amine Chloropyridazine ring instead of benzyl C₁₀H₁₆Cl₂N₄ 263.17
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine Oxadiazole ring substituent C₁₁H₁₈N₄O 222.29

Key Observations :

  • Halogenation Effects : Bromine or chlorine substituents (e.g., in compounds) increase molecular weight and may enhance lipophilicity (LogP ~0.67–0.72) compared to the fluorine-methyl analogue (predicted LogP ~1.2) .
  • Heterocyclic Replacements : Replacing the benzyl group with oxadiazole () or pyridazine () alters hydrogen-bonding capacity and polar surface area, influencing bioavailability.
Physicochemical Properties
Property This compound N-(3-Chloropyridazin-3-ylmethyl)-N-methylpyrrolidin-3-amine N-[(5-Cyclopropyl-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
Hydrogen Bond Donors 1 2 1
Hydrogen Bond Acceptors 3 4 4
LogP (Calculated) ~1.2 -0.043 ~0.67
Polar Surface Area (Ų) ~41 41 54

Notes:

  • The fluorine-methyl benzyl derivative exhibits higher lipophilicity, favoring membrane permeability, while oxadiazole/pyridazine analogues show enhanced solubility due to increased polarity .

Biological Activity

N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19FNC_{13}H_{19}FN with a molecular weight of approximately 222.30 g/mol. The compound consists of a pyrrolidine ring substituted with a 4-fluoro-3-methylbenzyl group and a methyl group, contributing to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC13H19FNC_{13}H_{19}FN
Molecular Weight222.30 g/mol
StructurePyrrolidine with fluoro and methyl substitutions

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acids or alcohols.
  • Alkylation : The introduction of the 4-fluoro-3-methylbenzyl group is performed via alkylation under basic conditions.
  • Methylation : Finally, the nitrogen atom in the pyrrolidine ring is methylated using reagents like methyl iodide.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with multiple biological targets, including enzymes and receptors.

The mechanism of action for this compound appears to involve:

  • Enhanced Binding Affinity : The presence of the fluorine atom increases binding affinity through strong hydrogen bonds and dipole interactions.
  • Structural Rigidity : The pyrrolidine ring contributes to the compound's conformational stability, which is crucial for effective biological interaction.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antidepressant Activity : Similar compounds have shown potential antidepressant effects, suggesting that this compound may also exhibit mood-enhancing properties .
  • Analgesic Properties : Research has indicated that related pyrrolidine derivatives possess analgesic effects, which may be applicable to this compound .
  • Antipsychotic Potential : Studies on piperazine derivatives indicate that modifications in similar structures can lead to antipsychotic activities, hinting at possible therapeutic uses for this compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound Name Structure Features Biological Activity
N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amineFluorobenzene linked to an amineAntidepressant
N-Methyl-pyrrolidin-3-amineMethylated pyrrolidineAnalgesic properties
1-(4-Fluorophenyl)piperazinePiperazine ring with fluorophenyl groupAntipsychotic
4-Methylbenzyl-pyrrolidin-3-amineMethylbenzene attached to pyrrolidinePotential anti-cancer effects

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